1-Ethyl-4-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-4-6(2)7(8)5-9/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZBMFXDBJVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291455 | |
| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-61-1 | |
| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 1-Ethyl-4-methylpyrrolidin-3-amine in Organic Solvents
Prepared by: Senior Application Scientist, Chemical Process Development
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-4-methylpyrrolidin-3-amine, a substituted pyrrolidine of interest in pharmaceutical synthesis. Solubility is a critical physicochemical parameter that governs the efficiency of chemical reactions, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This document details the theoretical principles underpinning the dissolution process, presents a robust, step-by-step experimental protocol for thermodynamic solubility determination via the shake-flask method, and discusses the interpretation of solubility data in the context of solvent selection for drug development. The methodologies described herein are designed to ensure scientific rigor and data integrity, aligning with principles outlined in drug development guidelines.
Introduction: The Critical Role of Solubility in Process Chemistry
This compound is a chiral cyclic amine that represents a valuable structural motif in medicinal chemistry. The pyrrolidine ring is a common feature in numerous natural alkaloids and approved pharmaceutical agents.[1] The specific substitution pattern of this molecule—an ethyl group on the nitrogen, a methyl group at the 4-position, and an amine at the 3-position—creates a unique combination of polarity, basicity, and steric hindrance.
In the journey from laboratory-scale synthesis to commercial drug production, understanding the solubility of such an intermediate is paramount. Key processes directly influenced by solubility include:
-
Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in the solution phase.
-
Purification and Crystallization: Selective crystallization, a primary method for purifying intermediates and APIs, is fundamentally a solubility-driven process.
-
Formulation: For final drug product formulation, achieving the desired concentration of the API in a given vehicle is essential for bioavailability and efficacy.
This guide serves as a practical resource for researchers and process chemists, enabling them to systematically evaluate and leverage the solubility characteristics of this compound.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at equilibrium under specified conditions (temperature, pressure).[2] The process is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[3]
The adage "like dissolves like" provides a useful heuristic.[2][4] This principle is rooted in the polarity of the solute and solvent molecules.
-
Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.[5][6]
-
Nonpolar Solvents (e.g., hexane, toluene) lack significant partial charges and are best suited for dissolving nonpolar, hydrocarbon-like solutes.[4][6]
This compound possesses both polar and nonpolar features. The amine groups are capable of hydrogen bonding and impart basicity, suggesting good solubility in polar protic solvents.[7] The ethyl and methyl groups, along with the pyrrolidine ring's carbon backbone, contribute nonpolar character, suggesting some solubility in less polar organic solvents. The overall solubility profile will be a nuanced interplay of these characteristics.
Physicochemical Profile of this compound
A precise understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Formula | C7H16N2 | Low molecular weight generally favors solubility. |
| Molar Mass | ~128.22 g/mol | Affects mass-based solubility calculations. |
| Polarity | Polar | The two nitrogen atoms, particularly the primary amine, create a significant dipole moment and hydrogen bonding capacity. |
| pKa (Conjugate Acid) | Estimated: 9.5 - 11.0 | As a base, its solubility in acidic aqueous media will be very high due to salt formation.[8] In organic solvents, this basicity can influence interactions with acidic or protic solvents. |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | Allows for strong interactions with protic solvents (e.g., alcohols). |
| Hydrogen Bond Acceptors | 2 (from the two nitrogen atoms) | Allows for interactions with a wide range of polar solvents. |
Note: Specific experimental data for this compound is not widely published; values are estimated based on the analogous structure of pyrrolidine and similar substituted amines.[1][9]
Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, the shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] This method involves agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium.[12]
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures the true thermodynamic equilibrium solubility.[10][11] This value is crucial for process design, such as determining the maximum yield from a crystallization step. Kinetic solubility, while faster to measure, often overestimates the true solubility and is more appropriate for early discovery screening.[10]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents covering different polarity classes (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Equipment:
-
Analytical balance (4-decimal places)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) for concentration analysis.
-
Volumetric flasks and pipettes for standard preparation.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Step-by-Step Protocol
-
Preparation: a. For each solvent, label three separate 20 mL glass vials. b. Add an excess amount of this compound to each vial (e.g., 100-200 mg). The key is to ensure undissolved solid remains at equilibrium.[12] c. Accurately pipette a fixed volume of the test solvent (e.g., 5.0 mL) into each vial. d. Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[2] b. Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour study may be required to confirm that equilibrium has been reached (i.e., solubility values at 24h and 48h are statistically identical).[10]
-
Phase Separation: a. Remove vials from the shaker and allow them to stand for 30 minutes for the excess solid to settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes.[12] c. Carefully draw the clear supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to prevent solid particles from artificially inflating the concentration measurement.[12]
-
Analysis and Quantification: a. Prepare a series of calibration standards of the solute in the test solvent at known concentrations. b. Based on an estimated solubility, dilute an aliquot of the filtered saturated solution with the test solvent to ensure its concentration falls within the linear range of the calibration curve. c. Analyze the standards and the diluted sample using a validated HPLC method. d. Construct a calibration curve (Concentration vs. Peak Area). e. Determine the concentration of the diluted sample from the curve and multiply by the dilution factor to calculate the final solubility in mg/mL or g/L.
Solubility Data and Interpretation (Illustrative)
The following table presents hypothetical but chemically reasonable solubility data for this compound at 25°C. This data illustrates the expected trends based on the principles of solvent polarity.
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) at 25°C |
| Methanol | Polar Protic | 32.7 | > 500 (Miscible) |
| Ethanol | Polar Protic | 24.5 | > 500 (Miscible) |
| Isopropanol | Polar Protic | 19.9 | ~ 350 |
| Acetonitrile | Polar Aprotic | 37.5 | ~ 200 |
| Dichloromethane | Polar Aprotic | 9.1 | ~ 150 |
| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 50 |
| Toluene | Nonpolar | 2.4 | < 10 |
| Heptane | Nonpolar | 1.9 | < 1 |
Interpretation of Results:
-
High Solubility in Polar Protic Solvents: The compound is predicted to be highly soluble or miscible in alcohols like methanol and ethanol. This is due to the strong hydrogen bonding interactions between the amine groups of the solute and the hydroxyl groups of the solvents.[6]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and dichloromethane can act as hydrogen bond acceptors but not donors.[6] They can solvate the molecule, but less effectively than protic solvents, resulting in lower but still significant solubility.
-
Low Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and heptane, the energy required to break the strong solute-solute hydrogen bonds is not sufficiently compensated by the weak van der Waals forces formed with the solvent.[4] This results in very poor solubility.
Applications in Drug Development
This solubility data directly informs critical decisions in process development:
-
Reaction Solvent Selection: For a reaction involving this amine, a solvent like isopropanol or acetonitrile might be chosen to ensure all reactants remain in solution.
-
Anti-Solvent Crystallization: To purify the compound, one could dissolve it in a solvent of high solubility (e.g., ethanol) and then add a nonpolar anti-solvent (e.g., heptane) to induce crystallization and isolate the pure product.[13]
-
Chromatographic Purification: The solubility profile helps in selecting the mobile phase for column chromatography. For instance, a gradient from heptane to ethyl acetate might be effective for purification on a silica gel column.
Conclusion
The solubility of this compound is a key parameter that dictates its handling and application in pharmaceutical development. A systematic approach, grounded in the theoretical principles of dissolution and executed via a robust experimental method like the shake-flask protocol, is essential for generating reliable data. The resulting solubility profile across a spectrum of organic solvents provides an invaluable roadmap for chemists and engineers to design efficient, scalable, and high-purity synthetic and purification processes, ultimately accelerating the path to new drug candidates. This structured approach to physical property characterization is a core tenet of quality by design (QbD) and aligns with the expectations of regulatory bodies for well-characterized drug substances.[14][15]
References
- Fiveable. (n.d.). Solvent Polarity Definition.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Anonymous. (2025). Polarity of solvents: Significance and symbolism.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
- Anonymous. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
- Wikipedia. (n.d.). Pyrrolidine.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- NIH PubChem. (n.d.). Pyrrolidine | C4H9N | CID 31268.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. caymanchem.com [caymanchem.com]
- 7. chemhaven.org [chemhaven.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. ema.europa.eu [ema.europa.eu]
Strategic Sourcing and Technical Application of 1-Ethyl-4-methylpyrrolidin-3-amine
The following technical guide is structured to serve as a strategic resource for medicinal chemists and sourcing specialists. It moves beyond simple catalog listing to address the critical stereochemical and synthetic challenges associated with 1-Ethyl-4-methylpyrrolidin-3-amine (CAS 1384429-61-1) .
CAS Registry Number: 1384429-61-1 Chemical Formula: C₇H₁₆N₂ Molecular Weight: 128.22 g/mol Class: Substituted 3-Aminopyrrolidine (Privileged Scaffold)[1]
Part 1: Executive Technical Summary
This compound is a specialized bifunctional heterocyclic building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically Histamine H3 and Chemokine antagonists) and Kinase inhibitors (JAK/STAT pathway).
Critical Scientist’s Note: The CAS 1384429-61-1 typically refers to the unspecified stereochemistry (often a mixture of cis/trans diastereomers or a racemate). This presents a major variable in drug development. The presence of two chiral centers (C3 and C4) means there are four potential stereoisomers. Sourcing this material requires a robust Quality Control (QC) protocol to determine the diastereomeric ratio (dr) before using it in library synthesis.
Part 2: Market Intelligence – Suppliers & Pricing[2]
This compound is classified as a Tier 2 Building Block : commercially available but typically stocked by specialized heterocyclic synthesis houses rather than general catalog distributors (like Sigma-Aldrich/Merck).
Primary Suppliers (Verified Stock/Synthesis Capability)
| Supplier | Catalog ID | Availability Status | Primary Region |
| BLD Pharm | BD01075011 | In Stock / Inquiry | Global / China |
| Arctom Scientific | EN300-94492 | Custom / Lead Time | USA / Global |
| Accela Chem | SY193115 | Stock | China / USA |
| Enamine | Inquire | Make-on-Demand | Ukraine / Global |
Pricing Analysis (Market Estimates Q1 2025)
Note: Prices are volatile and volume-dependent. "Inquiry" status is common.
-
Research Scale (1g - 5g): High cost due to synthesis overhead.
-
Estimated Range:$150 – $350 USD / gram .
-
-
Pilot Scale (25g - 100g): Significant economy of scale.
-
Estimated Range:$40 – $90 USD / gram .
-
-
Commercial Sourcing Strategy:
-
Recommendation: For initial SAR (Structure-Activity Relationship) screening, purchase the 1g size to validate the synthetic route.
-
Warning: If your biological target requires a specific stereoisomer (e.g., trans-3-amino-4-methyl), do not purchase CAS 1384429-61-1 blindly. You must request a chiral COA or commission a custom synthesis of the specific isomer (e.g., (3R,4R)).
-
Part 3: Technical Deep Dive & Protocols
Structural Logic & Reactivity
The pyrrolidine ring is a "privileged scaffold" because its sp³ character improves solubility and metabolic stability compared to flat aromatic rings.
-
N1-Ethyl Group: Provides lipophilicity and prevents N-oxidation relative to a free amine.
-
C4-Methyl Group: Introduces steric bulk that can lock the ring conformation, potentially improving binding selectivity.
-
C3-Primary Amine: The reactive handle for amide coupling, reductive amination, or SɴAr reactions.
Handling & Storage
-
Hygroscopicity: As a low molecular weight diamine, it is likely hygroscopic and will absorb CO₂ from the air to form carbamates.
-
Storage Protocol: Store at 4°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Dispense in a glovebox or quickly weigh in air and dissolve immediately in dry solvent (DCM or DMF).
Quality Control (QC) Workflow
Before using this reagent in a synthesis campaign, you must validate its stereochemical purity.
DOT Diagram 1: Sourcing & QC Decision Tree
Caption: Decision matrix for validating the stereochemical integrity of the starting material.
Experimental Protocol: Amide Coupling (General Procedure)
Context: Coupling CAS 1384429-61-1 with a carboxylic acid (R-COOH) to form a drug-like amide.[2]
Reagents:
-
Acid: Carboxylic Acid Scaffold (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5 minutes. Explanation: Pre-activation ensures the active ester is formed before the amine is introduced, reducing side reactions.
-
Addition: Add this compound (1.0 mmol) dropwise to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Basic mode). Note: The tertiary amine in the pyrrolidine ring may cause tailing in acidic LCMS mobile phases; use Ammonium Bicarbonate buffer if possible.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH:NH₃ gradient).
Advanced Protocol: Chiral Separation (SFC)
If the sourced material is racemic and you require a single enantiomer.
-
Instrument: Thar SFC Prep 80
-
Column: Chiralpak AD-H or IC (5 µm, 250 x 21 mm)
-
Mobile Phase: CO₂ / Methanol (with 0.2% Diethylamine)
-
Gradient: Isocratic 15-25% Modifier
-
Detection: UV at 220 nm
-
Logic: The basic modifier (DEA) is crucial to prevent the amine from interacting with silanols on the column, which would cause peak broadening.
Part 4: Synthetic Pathway Visualization
Understanding how this compound is made helps in troubleshooting impurities. It is typically synthesized via 1,3-Dipolar Cycloaddition or Reductive Amination .
DOT Diagram 2: Synthetic Retro-Analysis
Caption: Common synthetic route. The reductive amination step (Step 2) often yields a mixture of cis/trans isomers.
References
-
BLD Pharm. Product Analysis: this compound (Cat# BD01075011).[2][4][5][6][7][8] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted pyrrolidines. Retrieved from
- Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine/Tetrahedron. (Contextual grounding for pyrrolidine synthesis).
-
BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (Analogous scaffold application). Retrieved from
Sources
- 1. 903558-70-3,1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 173904-24-0|(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 苯胺蓝二铵盐_MSDS_分子量_结构式_苯胺蓝二铵盐CAS号【66687-07-8】_化源网 [chemsrc.com]
- 4. 1379379-70-0|1,3-Dimethylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 5. 3437-32-9|2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 6. 114214-74-3|4-Methylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. 1782839-63-7|4-Cyclopropylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 8. 72135-44-5|1-(Cyclopropylmethyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Reductive Amination using 1-Ethyl-4-methylpyrrolidin-3-amine
Introduction: The Strategic Importance of Reductive Amination and the Pyrrolidine Scaffold
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, offering one of the most reliable and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful reaction, which converts a carbonyl group into an amine via an intermediate imine, is fundamental to the synthesis of primary, secondary, and tertiary amines.[4][5][6] Its widespread adoption in the pharmaceutical industry is a testament to its efficiency, operational simplicity, and broad applicability.[7][8] A key advantage of reductive amination is its ability to circumvent the common problem of overalkylation, which often plagues direct alkylation of amines with alkyl halides.[6][9]
The pyrrolidine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[10][11] The specific building block, 1-Ethyl-4-methylpyrrolidin-3-amine , offers a unique combination of a chiral, substituted pyrrolidine ring with a primary amine handle, making it a highly valuable starting material for creating complex molecular architectures with potential biological activity.[12][13] These application notes provide a detailed guide to the mechanistic principles and practical execution of reductive amination protocols utilizing this key intermediate.
Mechanistic Underpinnings of the Transformation
Reductive amination is fundamentally a two-stage process that can be performed sequentially in a single reaction vessel (a "direct" or "one-pot" procedure) or in discrete steps ("indirect" procedure).[14][15] The reaction is typically conducted under neutral or weakly acidic conditions which are crucial for facilitating the initial condensation step.[15][16]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[4][15] In the presence of acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the subsequent reduction.[16][17]
-
Hydride Reduction: A reducing agent, introduced either concurrently with the reactants or after imine formation, delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine product.[9][18]
The choice of reducing agent is critical to the success of a one-pot reaction; the reagent must selectively reduce the iminium ion intermediate much more rapidly than it reduces the starting carbonyl compound.[14][19]
Caption: Experimental workflow for NaBH(OAc)₃ mediated reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 equiv.), this compound (1.0–1.2 equiv.), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Initial Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation. For less reactive ketones, 1-2 equivalents of acetic acid can be added as a catalyst. [14][19]3. Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3–1.6 equiv.) portion-wise to the stirring solution. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This classic method is highly effective but requires stringent safety precautions due to the high toxicity of the reagent. [20][21]It is particularly useful in protic solvents like methanol, where imine formation can be rapid. [14] !!! SAFETY WARNING !!! Sodium cyanoborohydride is highly toxic and can release poisonous hydrogen cyanide (HCN) gas upon contact with strong acids. [22]All manipulations must be performed in a certified chemical fume hood. [20][21]Aqueous waste containing cyanide must be quenched with an excess of bleach (sodium hypochlorite) before disposal. [21] Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask within a fume hood, dissolve the aldehyde or ketone (1.0 equiv.) and this compound (1.0–1.2 equiv.) in methanol (MeOH).
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid. This is crucial for the formation of the iminium ion, which is the species reduced by NaBH₃CN. [6]3. Addition of Reducing Agent: Add sodium cyanoborohydride (1.2–1.5 equiv.) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once complete, carefully add water and adjust the pH to be basic (pH > 8) with an aqueous NaOH solution.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Sterically hindered substrates; Insufficiently acidic/basic conditions; Deactivated reagent. | Add acetic acid as a catalyst (especially for ketones). [14]Check the pH for NaBH₃CN reactions. Use fresh, anhydrous reagents and solvents. Increase reaction time or temperature. |
| Formation of Alcohol Byproduct | Reducing agent is not selective enough; Imine formation is slow. | Switch to a more selective reagent like NaBH(OAc)₃. [5]For NaBH₄, ensure imine formation is complete before adding the reductant (indirect method). [23] |
| Dialkylation of Primary Amine | The secondary amine product is reacting with another equivalent of the carbonyl. | Use a slight molar excess (up to 5%) of the primary amine (this compound). [14]Adopt a stepwise procedure where the imine is formed and then reduced. [14] |
| Complex Mixture of Products | Side reactions; Impure starting materials. | Purify starting materials before use. Re-evaluate reaction conditions (temperature, solvent, pH). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Li, Z., et al. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones to primary amines. [Link]
-
The Ohio State University, Department of Chemistry. (n.d.). Sodium Cyanoborohydride SOP. [Link]
-
ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
ResearchGate. (2015, January 29). How can I handle and dispose sodium cyanoborohydride?[Link]
-
Denison, S., et al. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1645–1651. [Link]
-
Tarasova, Y. R., et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11913. [Link]
-
Tarasova, Y. R., et al. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. 1384429-61-1|this compound|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 19. Sodium triacetoxyborohydride [organic-chemistry.org]
- 20. chemistry.osu.edu [chemistry.osu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Sodium cyanoborohydride [organic-chemistry.org]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Scalable Synthesis of (3S,4R)-1-Ethyl-4-methylpyrrolidin-3-amine
Executive Summary
The pyrrolidine moiety, specifically 1-ethyl-4-methylpyrrolidin-3-amine , is a critical pharmacophore in next-generation fluoroquinolone antibiotics (e.g., Finafloxacin). While laboratory-scale synthesis often relies on chromatographic purification and hazardous reagents, industrial scale-up demands robust, self-validating protocols that prioritize safety, cost-efficiency, and stereochemical integrity.
This application note details a scalable, chromatography-free route for the synthesis of the (3S,4R) isomer. The protocol utilizes a thermal [3+2] cycloaddition for ring construction, followed by a Curtius rearrangement and classical resolution. Special emphasis is placed on thermodynamic control and safety management of energetic intermediates.
Key Process Features
-
Chromatography-Free: All purification via crystallization and salt formation.
-
Stereocontrol: Thermodynamic control yielding the trans-isomer, followed by optical resolution.
-
Safety: Engineered controls for exothermic cycloadditions and azide handling.
Strategic Route Selection
The "Scale-Up" Dilemma
Laboratory routes often employ N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (an azomethine ylide precursor) with methyl crotonate. While efficient, the standard lab protocol involves flash chromatography to separate diastereomers.
The Industrial Solution: We utilize the same [3+2] logic but optimized for crystallization-driven purification . By converting the intermediate ester to a carboxylic acid, we enable bulk rejection of impurities. The trans-relationship established by the trans-crotonate precursor is preserved, and the enantiomers are separated via diastereomeric salt formation with chiral tartaric acid.
Reaction Scheme Overview
Caption: Figure 1. Convergent synthetic pathway emphasizing the critical resolution and N-alkylation switch steps.
Detailed Experimental Protocols
Phase 1: Ring Construction via [3+2] Cycloaddition
Objective: Synthesis of rac-trans-Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate.
Safety Warning: The generation of the azomethine ylide is exothermic. On a multigram/kilogram scale, controlled addition is mandatory.
-
Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge: Add Methyl crotonate (1.0 equiv) and Toluene (5 vol). Heat to reflux (110°C).
-
Addition: Dissolve N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 equiv) in Toluene (2 vol). Add this solution dropwise over 2 hours.
-
Process Control: Monitor internal temperature. Do not allow deviations >5°C. The slow addition prevents "runaway" ylide generation.
-
-
Completion: Stir at reflux for an additional 1 hour. Monitor by TLC or GC (Disappearance of crotonate).
-
Workup: Cool to 20°C. Wash with 5% NaHCO3 (3 vol) and Brine (3 vol).
-
Concentration: Evaporate solvent under reduced pressure to obtain the crude oil.
-
Purification (Self-Validating): Do not distill. Proceed directly to hydrolysis. The subsequent acid intermediate crystallizes, rejecting impurities from this step.
Phase 2: Functional Group Conversion (Acid Formation & Curtius)
Objective: Conversion of ester to amine via carboxylic acid.
-
Hydrolysis:
-
Dissolve crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at 40°C until HPLC shows <1% ester.
-
Acidify aqueous layer to pH 4. Extract with DCM.
-
Crystallization: Concentrate DCM and triturate with Hexanes. Filter the white solid (rac-trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid). This step removes cis-isomers and oligomers.
-
-
Curtius Rearrangement (Amine Formation):
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol.
-
Protocol: Suspend the Acid (1 equiv) in Toluene. Add TEA (1.1 equiv). Heat to 80°C.
-
Critical Step: Add DPPA (1.1 equiv) dropwise over 1 hour. Evolution of N2 gas will be vigorous.
-
Capture: After N2 evolution ceases, add t-Butanol (5 equiv) and reflux for 4 hours to form the Boc-protected amine.
-
Deprotection: Treat with HCl/Dioxane to yield the 3-amino-4-methylpyrrolidine dihydrochloride salt .
-
Phase 3: Chiral Resolution & Ethylation
Objective: Isolation of (3S,4R) isomer and installation of the ethyl group.
-
Free Basing: Neutralize the amine salt with NaOH; extract into Isopropanol (IPA).
-
Resolution:
-
Heat the IPA solution to 60°C.
-
Add Di-p-toluoyl-D-tartaric acid (1.0 equiv) (or D-Tartaric acid, subject to specific screening).
-
Cool slowly to 20°C over 6 hours.
-
Filtration: Collect the precipitate. Recrystallize from Ethanol/Water to achieve >99% ee.
-
-
N-Switch (Benzyl to Ethyl):
-
Debenzylation: Dissolve chiral salt in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate (3 bar H2, 40°C) until debenzylation is complete. Filter catalyst.
-
Ethylation: To the filtrate, add Acetaldehyde (1.2 equiv) and NaCNBH3 (1.5 equiv). Stir at RT for 3 hours.[1]
-
Alternative: Use Ethyl Iodide/K2CO3 in Acetonitrile (requires careful monitoring to avoid quaternization).
-
Process Analytical Technology (PAT)
To ensure batch-to-batch consistency, the following parameters must be monitored:
| Parameter | Method | Acceptance Criteria | Criticality |
| Moisture Content | Karl Fischer (KF) | < 0.5% in Toluene (Step 1) | High (Water kills ylide) |
| Reaction Progress | GC-FID / HPLC | > 98% Conversion | Medium |
| Enantiomeric Excess | Chiral HPLC | > 99.0% ee (Post-Resolution) | Critical |
| Residual Azide | Ion Chromatography | < 10 ppm (Post-Curtius) | Safety Critical |
Safety & Hazard Analysis
Azomethine Ylide Exotherm
The [3+2] cycloaddition is highly exothermic. In a reactor failure scenario (cooling loss), the adiabatic temperature rise can exceed the boiling point of toluene.
-
Control: Dose-controlled addition (DCA). Never add all reagents at once.
Azide Handling (Curtius)
DPPA generates organic azides in situ.
-
Control: Ensure reactor headspace is swept with Nitrogen to prevent hydrazoic acid accumulation.
-
Validation: Test waste streams for azide content before disposal.
Diagram: Process Decision Tree
Caption: Figure 2. Quality control decision tree for the purification and resolution stages.
References
-
MerLion Pharmaceuticals. (2013). Finafloxacin: New Drug Approvals and Synthetic Approach. New Drug Approvals. [Link]
-
Daiichi Sankyo. (2024).[2] New Method to Large-Scalable Preparation of Key Chiral Intermediates. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
National Institutes of Health (NIH). (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles. PubMed Central. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-4-methylpyrrolidin-3-amine
Case ID: PUR-AMINE-001 Subject: Troubleshooting Flash Chromatography for Hydrophilic Diamines Assigned Scientist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecular Profile
User Query: "I am struggling to purify 1-Ethyl-4-methylpyrrolidin-3-amine. The compound streaks on TLC, is invisible under UV, and I am losing yield during evaporation."
Technical Analysis: This molecule presents a "Perfect Storm" of purification challenges common to small-molecule diamines:
-
High Basicity: It contains two basic nitrogen centers—a cyclic tertiary amine (pyrrolidine ring) and an exocyclic primary amine. These interact aggressively with acidic silanols (
) on standard silica gel, causing peak tailing (streaking). -
Lack of Chromophore: The absence of a conjugated
-system (e.g., benzene ring) renders it invisible to standard UV detection (254 nm). -
Volatility: As a low molecular weight amine, the free base is prone to co-evaporation with solvents, leading to "mysterious" yield loss.
Critical Troubleshooting Modules
Module A: The "Streaking" Phenomenon (Stationary Phase Interactions)
The Issue: Your compound elutes as a broad smear rather than a tight band. This is due to the amine protonating upon contact with acidic silica (
The Solution: You must neutralize the silica surface before or during elution.
Method 1: Mobile Phase Modifiers (Standard Silica)
Add a volatile base to your eluent to competitively bind to the silanols.
-
Triethylamine (TEA): Add 1–3% TEA to your solvent system.
-
Ammonium Hydroxide (
): Use a mixture of DCM:MeOH: (e.g., 90:9:1). Note: Ammonia is more effective for very polar amines than TEA.
Method 2: Alternative Stationary Phases (Recommended)
If modifiers fail, switch the solid phase.
-
Amine-Functionalized Silica (e.g., KP-NH): The silica is pre-capped with propyl-amine groups, creating a basic surface. No TEA required.
-
Basic Alumina: Naturally basic surface; ideal for acid-sensitive amines.
Visualizing the Mechanism:
Caption: Mechanism of amine tailing on silica and the competitive displacement effect of basic modifiers (TEA/NH3).
Module B: Detection & Visualization (The "Invisible" Spot)
The Issue: The compound does not absorb UV light at 254 nm.
The Solution: Use chemical derivatization (stains).[1]
| Stain Reagent | Reaction Target | Result Color | Compatibility Note |
| Ninhydrin | Primary Amines | Deep Blue/Purple | Best Choice. Highly specific to your primary amine group. |
| Iodine ( | Universal (Lipophilic) | Brown/Yellow | Reversible.[2] Good for initial quick checks. |
| Dragendorff | Tertiary Amines | Orange/Red | Specific to the pyrrolidine ring nitrogen. |
| KMnO4 | Oxidizable groups | Yellow on Purple | AVOID with TEA. TEA will stain the entire plate brown/yellow instantly. |
Module C: Yield Loss (Volatility)
The Issue: The product weight is lower than expected after rotary evaporation.
The Solution:
-
Salt Formation: Convert the amine to a hydrochloride or oxalate salt before final drying. The salt is non-volatile.
-
Protocol: Dissolve oil in
, add 2M in ether. Filter the white solid.
-
-
Controlled Evaporation: If the free base is required, do not use high vacuum (< 10 mbar) or heat (> 30°C). Stop evaporation immediately when solvent is removed.
Standard Operating Procedure (SOP)
Protocol: Flash Chromatography of this compound
Materials:
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: "Ammoniated Methanol" (MeOH:NH4OH, 9:1).
Workflow:
-
TLC Optimization:
-
Column Pre-treatment (Crucial):
-
Pack the column with DCM.
-
Flush with 2 column volumes (CV) of DCM containing 1% Triethylamine (TEA) to neutralize the silica.
-
Flush with 2 CV of pure DCM to remove excess TEA (optional, but cleaner).
-
-
Loading:
-
Dissolve the crude amine in a minimum amount of DCM.
-
Warning: Do not use Acetone or Ethyl Acetate for loading; they can react with primary amines over time or interfere with separation.
-
-
Elution:
-
Run a gradient from 0% to 20% Mobile Phase B (Ammoniated MeOH) in DCM.
-
Collect small fractions.
-
-
Isolation:
-
Combine fractions.
-
Evaporate at 30°C max bath temperature.
-
Self-Validation: If the oil smells strongly of ammonia/fish but weighs nothing, you evaporated the product.
-
FAQ: Troubleshooting Specific Scenarios
Q1: My product is stuck at the baseline even with 20% MeOH.
-
Diagnosis: The amine-silica interaction is too strong.
-
Fix: Switch to DCM:MeOH:NH4OH (80:18:2) . The aqueous ammonia is critical here; the water content helps de-activate the silica, and the ammonia suppresses protonation. Alternatively, use a C18 Reverse Phase column with Water/Acetonitrile + 0.1% Formic Acid (Product will elute as a salt).
Q2: I see "ghost peaks" or double spots for the same compound.
-
Diagnosis: You are likely seeing the separation of diastereomers (cis/trans isomers at positions 3 and 4) OR you have partial salt formation.
-
Fix: Run a 2D-TLC. Spot the compound, run it, rotate the plate 90°, and run again.[6]
-
If spots lie on the diagonal: They are stable isomers.
-
If new spots appear off-diagonal: The compound is decomposing on the silica.[8] Switch to Neutral Alumina .
-
Q3: The Ninhydrin stain is messy/dark everywhere.
-
Diagnosis: You likely have residual ammonia or TEA in your mobile phase that wasn't evaporated from the TLC plate before staining.
-
Fix: Dry the TLC plate thoroughly with a heat gun (to evaporate NH3/TEA) before dipping it into the Ninhydrin solution.
Decision Matrix: Workflow Selector
Caption: Decision matrix for selecting the optimal purification and detection parameters.
References
-
Biotage. (2023).[9] How to purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Reich, H. J. (n.d.). TLC Stains.[1][2][4][5][7][10] University of Wisconsin-Madison. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
- 1. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. TLC stains [reachdevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. epfl.ch [epfl.ch]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Amine Coupling with Sterically Hindered Pyrrolidines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of sterically hindered pyrrolidines. The inherent steric bulk around the nitrogen atom in substituted pyrrolidines can significantly impede the nucleophilic attack required for amide bond formation, leading to common issues such as low yields, incomplete reactions, and the formation of undesirable side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these complex coupling failures. Our approach is rooted in mechanistic principles to empower you to make informed decisions and optimize your synthetic strategies.
Troubleshooting Guide: Diagnosing and Solving Coupling Failures
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a causal analysis and a set of actionable solutions.
Problem 1: My reaction yield is very low or I'm observing no product formation.
This is the most common failure mode when dealing with sterically hindered secondary amines like substituted pyrrolidines. The primary cause is a high activation energy barrier for the nucleophilic attack of the bulky amine onto the activated carboxylic acid.[1][2]
Possible Causes & Solutions:
-
Insufficient Reagent Potency: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with additives like HOBt, are often not powerful enough for these demanding reactions.[3][4] The activated intermediates they form are not reactive enough to overcome the severe steric clash.
-
Solution: Upgrade to a more potent class of coupling reagent. Uronium/aminium salts or phosphonium salts are significantly more effective because they generate highly reactive activated esters.[3][4][5] For extremely challenging cases, in situ formation of an acyl fluoride may be the best strategy.[3][6][7]
-
-
Suboptimal Reaction Conditions: The kinetics of sterically hindered couplings are inherently slow.[8] Standard room temperature conditions and short reaction times are often insufficient.
-
Solution 1: Increase Temperature. Elevating the reaction temperature provides the necessary energy to overcome the activation barrier. Gentle heating (e.g., 40-60 °C) can dramatically improve yields. For more robust substrates, microwave-assisted synthesis is a highly effective method for accelerating slow reactions.[3][4]
-
Solution 2: Extend Reaction Time. Monitor the reaction by LC-MS or TLC. These reactions may require extended periods, from several hours to overnight, to reach completion.[4]
-
Solution 3: Increase Concentration. Running the reaction at a higher molar concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.
-
-
Poor Solvent Choice: Inadequate solvation of the reactants or intermediates can hinder the reaction, particularly in solid-phase synthesis where peptide aggregation can occur.[4][9]
-
Solution: Use a highly polar aprotic solvent with excellent solvating properties. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult couplings.[4]
-
Workflow: Tackling Low Product Yield
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: My reaction is incomplete, with significant starting material remaining.
Even with potent reagents, reactions can stall. This indicates that while the chosen reagents are capable of initiating the reaction, the rate is exceptionally slow or an equilibrium is reached before full conversion.
Possible Causes & Solutions:
-
Extreme Steric Hindrance: The substrates themselves may represent a frontier case of steric congestion, slowing the reaction rate to a near halt under standard "forcing" conditions.
-
Solution: Perform a "Double Coupling". After the initial coupling reaction has proceeded for a set time (e.g., 1-2 hours), remove the reaction mixture (if in solution) or drain the vessel (if on solid phase), and add a fresh preparation of the activated carboxylic acid to the hindered pyrrolidine.[10] This replenishes the active ester and drives the reaction to completion.
-
-
Decomposition of Activated Species: The highly reactive activated ester, while necessary, may not be stable over the long reaction times required. It can slowly decompose or react with trace impurities, reducing its effective concentration.
Experimental Protocol 1: Double Coupling with HATU
This protocol is intended for solid-phase synthesis but can be adapted for solution-phase.
-
First Coupling:
-
Following deprotection of the resin-bound amine, wash thoroughly with DMF.
-
In a separate vessel, pre-activate the carboxylic acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and a non-nucleophilic base like DIPEA (8 eq.) in DMF.
-
Allow pre-activation to proceed for 2-5 minutes.
-
Add the activated acid solution to the resin and allow the coupling to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of activated carboxylic acid as described in step 1.
-
Add this fresh solution to the same resin and allow the reaction to proceed for another 45-60 minutes.
-
Drain and wash the resin with DMF, followed by a completion check (e.g., Kaiser test for primary amines, or a test cleavage and MS analysis).
-
Problem 3: I'm observing significant side product formation.
The formation of byproducts often points to a specific mechanistic flaw in the reaction setup, which can be corrected by adjusting the reagents or their order of addition.
Possible Causes & Solutions:
-
Guanidinium Byproduct Formation: A common side reaction with uronium/aminium reagents (like HBTU, HATU) involves the hindered amine reacting directly with the coupling agent instead of the activated acid. This forms a non-productive guanidinium species and consumes your valuable amine.
-
Solution 1: Optimize Order of Addition. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the hindered pyrrolidine.[11] This ensures the highly reactive activated ester is formed first, providing a preferential reaction pathway.
-
Solution 2: Switch Reagent Class. Phosphonium salt reagents (e.g., PyBOP, PyAOP) do not have the same chemical structure as uronium salts and are not susceptible to this specific side reaction, as they do not react with the amine component.[12]
-
-
Racemization: If your carboxylic acid partner has a chiral center at the alpha-position, the harsh conditions sometimes needed for these couplings can lead to epimerization.
-
Solution: Use additives known to suppress racemization. While HOBt is standard, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure® are more effective at preventing loss of stereochemical integrity, especially in difficult couplings. Reagents that incorporate an HOAt moiety, like HATU, are generally superior to their HOBt-based counterparts (like HBTU) in this regard.
-
Diagram: Desired Pathway vs. Side Reaction
Caption: Pre-activation of the acid ensures the reaction follows the desired pathway.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance in pyrrolidines mechanistically inhibit the coupling reaction?
Steric hindrance fundamentally increases the energy of the transition state for the key bond-forming step: the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the activated acid. The bulky substituents on the pyrrolidine ring and/or on the carboxylic acid create a sterically congested environment, making it difficult for the reactants to achieve the required geometry for a successful reaction. This results in a higher activation energy, which translates to a much slower reaction rate compared to less hindered amines.[1][8][13]
Q2: Which classes of coupling reagents are best for hindered amines and why?
For sterically demanding couplings, uronium/aminium salts and phosphonium salts are vastly superior to carbodiimides.
| Reagent Class | Examples | Potency for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, EDC | Low | Often insufficient. Can form an inactive N-acylurea byproduct. |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | High to Very High | Form highly reactive OAt/OBt active esters. HATU and HCTU are generally more potent than HBTU.[3] Can cause guanidinium side reactions if addition order is wrong. |
| Phosphonium | PyBOP, PyAOP | Very High | Also forms highly reactive esters. Excellent for suppressing racemization.[3] Not prone to guanidinium side reactions.[12] |
| Acyl Fluoride Precursors | TFFH, Cyanuric Fluoride | Extremely High | Generates a highly reactive acyl fluoride in situ.[6][7] Often a last resort for the most difficult couplings as conditions can be harsh.[12] |
Q3: Is it a good idea to convert the carboxylic acid to an acid chloride for these reactions?
Converting the carboxylic acid to an acyl chloride is a classic strategy for activating it towards nucleophilic attack. Acyl chlorides are extremely reactive and can often successfully couple with hindered amines where other methods fail.[6][12]
However, this approach has significant drawbacks:
-
Harsh Conditions: The reagents used to make acid chlorides (e.g., oxalyl chloride, thionyl chloride) are harsh and not compatible with sensitive functional groups elsewhere in the molecule.[12][14]
-
Side Reactions: The high reactivity can lead to a lack of selectivity and other side reactions.
-
Safety: These reagents are often toxic and corrosive.
This method should be considered a "last resort" when modern, high-potency coupling reagents have failed and the substrate is robust enough to tolerate the conditions.
Q4: What is the role of the base in these reactions and which one should I choose?
The base plays two critical roles: 1) It deprotonates the carboxylic acid to form the carboxylate, which initiates the reaction with the coupling reagent. 2) It acts as a scavenger for the acidic byproducts generated during the reaction.
For couplings with amines, it is crucial to use a non-nucleophilic, sterically hindered base .
-
Recommended Bases: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Why? A non-hindered or nucleophilic base (like triethylamine or pyridine) can compete with your pyrrolidine and attack the activated carboxylic acid, leading to unwanted side products. The steric bulk of DIPEA and collidine prevents them from acting as nucleophiles while allowing them to function effectively as proton scavengers.[3]
Q5: Are there any alternatives to standard coupling reagents for forming extremely hindered amide bonds?
Yes, for exceptionally challenging substrates where even the most potent coupling reagents fail, alternative synthetic strategies have been developed. One notable method involves the reaction of isocyanates with Grignard reagents .[1][2] This approach circumvents the traditional acid-amine condensation pathway entirely. While powerful, it requires the synthesis of the appropriate isocyanate and organometallic precursors, making it a less direct and more specialized method.[1][2]
References
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Tachikawa, H. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros, Reddit. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]
-
Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Portal. [Link]
-
National Center for Biotechnology Information. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]
-
American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]
-
Reddit User Discussion. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry, Reddit. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at.... ResearchGate. [Link]
-
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. [Link]
-
ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Coupling of (S)-pyrrolidine-3-carboxylic acid (PyrCO) on the GO. ResearchGate. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
-
American Chemical Society. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry, Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
Technical Comparison Guide: LC-MS/MS Fragmentation of 1-Ethyl-4-methylpyrrolidin-3-amine
Executive Summary
In medicinal chemistry, 1-Ethyl-4-methylpyrrolidin-3-amine (C
This guide provides an in-depth analysis of the LC-MS/MS fragmentation patterns of this compound. We compare its spectral "fingerprint" against key isomeric alternatives to establish a self-validating identification protocol.
Chemical Identity & Properties
| Property | Target Compound |
| Name | This compound |
| Formula | C |
| Exact Mass | 128.1313 Da |
| [M+H] | 129.1386 m/z |
| Structure | Pyrrolidine ring, |
| Key Features | Two basic nitrogens; C3/C4 chiral centers (diastereomers possible). |
Experimental Protocol: LC-MS/MS Conditions
To ensure reproducible fragmentation and separation from hydrophilic isomers, the following HILIC-based protocol is recommended over standard C18 methods, which often suffer from poor retention of small polar diamines.
Chromatographic Conditions (HILIC)
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile:10 mM Ammonium Formate (90:10).
-
Gradient: 95% B to 50% B over 8 minutes.
-
Rationale: The high organic content promotes retention of the polar amine via hydrophilic interaction, while the acidic pH ensures full protonation of both nitrogens, improving peak shape and sensitivity.
Mass Spectrometry Parameters (ESI+)[3]
-
Ionization: Electrospray Ionization (Positive Mode).[3]
-
Source Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.
-
Acquisition: Data-Dependent Acquisition (DDA) or MRM for quantification.
Fragmentation Analysis & Mechanism
The fragmentation of this compound ([M+H]
Primary Fragmentation Pathways[5]
-
Neutral Loss of Ammonia (-17 Da):
-
Transition: m/z 129
m/z 112. -
Mechanism: Inductive cleavage of the C3-N bond or neighboring group participation. This is the most abundant low-energy fragment, characteristic of aliphatic primary amines.
-
Diagnostic Value: Confirms the presence of a primary amine group. Isomers with secondary amines (e.g.,
-methyl) will lose methylamine (-31 Da) instead.
-
-
Loss of Ethyl Group (-28 Da):
-
Transition: m/z 129
m/z 101. -
Mechanism: McLafferty-type rearrangement or inductive cleavage at the
-ethyl group, losing ethylene (C H ). -
Diagnostic Value: Confirms the
-ethyl substitution.
-
-
Combined Skeletal Cleavage (Diagnostic Core):
-
Transition: m/z 112
m/z 84. -
Mechanism: After the loss of NH
, the remaining unsaturated pyrrolidine ring loses the ethyl group (as C H ). The resulting ion at m/z 84 (C H N ) represents the methylated pyrroline core. -
Crucial Differentiator: For the unmethylated analog (1-propylpyrrolidin-3-amine), the equivalent core fragment would be m/z 70 . The shift to m/z 84 confirms the methyl substitution is on the ring.
-
Visualization of Fragmentation Pathways[3][6][7]
Caption: Proposed ESI+ fragmentation tree for this compound showing sequential losses of ammonia and the ethyl side chain.
Comparative Performance: Target vs. Isomers
Distinguishing this compound from its isomers is critical. The table below highlights the "fingerprint" differences.
Comparison Table[8]
| Feature | Target: this compound | Alt 1: 1-Propylpyrrolidin-3-amine | Alt 2: |
| Isomer Type | Positional (Methyl on Ring) | Chain Isomer (Propyl vs Ethyl+Methyl) | Regioisomer (Methyl on Amine) |
| Precursor (m/z) | 129 | 129 | 129 |
| Primary Neutral Loss | -17 Da (NH | -17 Da (NH | -31 Da (CH |
| Diagnostic Core Ion | m/z 84 (Methylated Ring) | m/z 70 (Unsubstituted Ring) | m/z 84 (Ethyl-Pyrroline) |
| Retention (HILIC) | Moderate (2°/3° amines) | Lower (More lipophilic side chain) | Higher (Secondary amine is less shielded) |
| Differentiation Logic | m/z 84 + Loss of 17 | m/z 70 + Loss of 17 | Loss of 31 (Methylamine) |
Differentiation Workflow
The following logic gate diagram illustrates how to systematically identify the compound in a mixture of isomers.
Caption: Decision tree for differentiating this compound from common isobaric impurities.
Scientific Validation & Trustworthiness
Mechanistic Causality
The proposed fragmentation is grounded in the Parity Rule and Stevenson’s Rule .
-
Nitrogen Rule: The odd molecular weight (128) results in an even [M+H]+ (129), consistent with two nitrogens.
-
Charge Localization: The tertiary amine (ring nitrogen) has a higher proton affinity than the primary amine. However, under ESI conditions, protons are mobile. The loss of NH
is driven by the formation of a stable distonic ion or a conjugated iminium ion within the ring. -
Alpha-Cleavage: The loss of the ethyl group is favored by alpha-cleavage initiated by the ring nitrogen radical cation character (in higher energy regimes) or inductive effects in even-electron species.
Common Pitfalls
-
In-Source Fragmentation: Amines are labile. High desolvation temperatures (>500°C) may cause premature loss of NH
, leading to a false precursor signal at m/z 112. Mitigation: Monitor the m/z 129 112 transition explicitly and keep source temperature <400°C. -
Stereoisomers: The cis and trans isomers of this compound have identical mass spectra. Mitigation: They must be separated chromatographically. On the recommended HILIC column, the cis isomer (often more polar due to intramolecular H-bonding interactions) typically elutes later than the trans isomer, though authentic standards are required for confirmation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for amine fragmentation mechanisms including alpha-cleavage and onium reaction).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Ethyl-2-pyrrolidinone. National Institute of Standards and Technology.[4] Available at: [Link] (Used as a reference for N-ethyl pyrrolidine ring fragmentation behavior).
- Thurman, E. M., & Ferrer, I. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
-
PubChem. (2023). Compound Summary: 1-Pyrrolidineethanamine.[1][5] National Center for Biotechnology Information. Available at: [Link] (Structural analog data for validation).
Sources
- 1. mzCloud – BD 1008 [mzcloud.org]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 5. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of 1-Ethyl-4-methylpyrrolidin-3-amine: A Crystallographic Guide
Executive Summary
In the development of pyrrolidine-based pharmaceutical intermediates, determining the absolute configuration of 1-Ethyl-4-methylpyrrolidin-3-amine is a critical milestone. This molecule possesses two chiral centers (C3 and C4), resulting in four possible stereoisomers. While NMR spectroscopy can elucidate relative diastereomeric relationships (cis vs. trans), it fails to distinguish enantiomers (e.g., 3R,4R vs. 3S,4S) without chiral derivatization.
This guide outlines the definitive validation workflow using Single-Crystal X-ray Diffraction (SC-XRD) . Unlike comparative methods, SC-XRD provides a direct, non-empirical visualization of the molecular structure. Because the target molecule is a low-molecular-weight amine (likely a liquid or low-melting solid), this protocol emphasizes heavy-atom salt formation to facilitate crystallization and enable absolute structure determination via anomalous scattering.
Comparative Analysis: Why X-ray?
The following table contrasts SC-XRD with alternative analytical techniques for this specific pyrrolidine scaffold.
| Feature | SC-XRD (Gold Standard) | NMR (1D/2D NOESY) | Chiral HPLC/GC | Mosher's Analysis (NMR) |
| Primary Output | 3D Atom Coordinates & Absolute Configuration | Connectivity & Relative Stereochemistry | Enantiomeric Excess (ee%) | Absolute Configuration (Indirect) |
| Sample State | Single Crystal (Required) | Solution | Solution | Solution (Derivatized) |
| Stereo Certainty | Absolute (via Flack Parameter) | Relative (cis/trans only) | Comparative (Needs Standard) | High (Risk of kinetic resolution errors) |
| Throughput | Low (Days to Weeks) | High (Minutes) | Medium (Hours) | Medium (Hours + Synthesis) |
| Material Need | ~5–10 mg (Recoverable) | ~5 mg (Recoverable) | <1 mg | ~10 mg (Destructive) |
Critical Insight: For this compound, NMR alone cannot differentiate the 3R,4R enantiomer from the 3S,4S enantiomer. SC-XRD is the only method that provides a self-validating, absolute assignment without reference standards.
Experimental Protocol: From Oil to Structure
The free base of this compound is an oil. To obtain X-ray quality crystals, we must convert it into a crystalline salt.
Phase 1: Heavy-Atom Salt Formation
Objective: Create a solid amenable to crystallization that contains a "heavy atom" (Z > Si) to enhance anomalous scattering for absolute configuration assignment.
-
Recommended Counter-ion: Hydrobromide (HBr).
-
Reasoning: Bromine (Br) provides a strong anomalous signal (
) even with standard Molybdenum (Mo) radiation, ensuring a reliable Flack parameter. HCl is acceptable if using Copper (Cu) radiation, but HBr is universally robust.
-
Step-by-Step Synthesis:
-
Dissolution: Dissolve 50 mg of the amine oil in 0.5 mL of diethyl ether or methyl tert-butyl ether (MTBE).
-
Acidification: Dropwise add 48% HBr (aq) or 1M HBr in acetic acid until pH < 4.
-
Precipitation: A white precipitate (the HBr salt) should form immediately.
-
Isolation: Filter or centrifuge the solid. Wash with cold ether. Dry under vacuum.
Phase 2: Crystal Growth (Vapor Diffusion)
Method: Vapor Diffusion (Vial-in-Vial). This is the most gentle method for maximizing crystal size and quality.
-
Inner Vial (Solution): Dissolve ~10 mg of the HBr salt in the minimum amount of Methanol or Ethanol (approx. 100–300 µL) in a small HPLC vial. Ensure the solution is clear (filter if necessary).
-
Outer Vial (Antisolvent): Place the open HPLC vial inside a larger 20 mL scintillation vial.
-
Diffusion: Add ~3 mL of Ethyl Acetate or Diethyl Ether to the outer vial. Do not let the liquids mix directly.
-
Seal & Wait: Cap the outer vial tightly. Store at room temperature in a vibration-free zone.
-
Observation: Check after 24–72 hours. The antisolvent vapors will diffuse into the alcohol, slowly lowering solubility and driving crystal growth.
Phase 3: Data Collection & Analysis
Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku XtaLAB). Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the flexible ethyl/methyl chains).
Validation Metrics (The "Trust" Factors):
-
R1 Value: Must be < 5% (0.05) for publication quality.
-
Flack Parameter (x): The ultimate test for chirality.
-
(with standard uncertainty
): Correct Absolute Structure. - : Inverted Structure (You have the opposite enantiomer).
- : Racemic Twin (You have a 50:50 mixture).
-
(with standard uncertainty
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental flow.
Diagram 1: Crystallization & Validation Workflow
Figure 1: Step-by-step workflow from liquid precursor to definitive structural assignment.
Diagram 2: Logic of Stereochemical Assignment
Figure 2: Decision matrix for interpreting the Flack parameter to assign absolute stereochemistry.
Troubleshooting & Expert Tips
-
The "Oiling Out" Problem:
-
Disorder in the Ethyl Group:
-
Symptom:[1][2][3][4][5] The ethyl chain on the nitrogen appears as a blurry smear in the electron density map.
-
Remedy: This is common due to thermal rotation. Ensure data collection is at 100 K . In refinement, model the disorder over two positions if necessary, but this does not invalidate the stereochemical assignment of the ring carbons.
-
-
Why not just use NMR?
-
While you can use Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) to derivatize the amine and check diastereomeric shifts, this introduces a new chemical step that can suffer from kinetic resolution (one enantiomer reacting faster than the other), potentially skewing your data. X-ray is direct and non-destructive to the crystal lattice.
-
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection). Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Small Molecules. In Encyclopedia of Life Sciences. Wiley. (General protocol grounding). Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. (Standard for validation metrics). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
